molecular formula C9H14O2 B14490522 2-Methylprop-2-en-1-yl 3-methylbut-3-enoate CAS No. 63257-78-3

2-Methylprop-2-en-1-yl 3-methylbut-3-enoate

Cat. No.: B14490522
CAS No.: 63257-78-3
M. Wt: 154.21 g/mol
InChI Key: AVAGPMVJEFMGBU-UHFFFAOYSA-N
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Description

2-Methylprop-2-en-1-yl 3-methylbut-3-enoate is an organic compound with the molecular formula C10H16O2. It is an ester formed from the reaction of 2-methylprop-2-en-1-ol and 3-methylbut-3-enoic acid. This compound is known for its unique structural features, which include a double bond in both the alcohol and acid components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-en-1-yl 3-methylbut-3-enoate typically involves the esterification reaction between 2-methylprop-2-en-1-ol and 3-methylbut-3-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-en-1-yl 3-methylbut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: 3-methylbut-3-enoic acid or 3-methylbut-3-enal.

    Reduction: 2-methylprop-2-en-1-ol and 3-methylbut-3-en-1-ol.

    Substitution: Various substituted esters or alcohols depending on the nucleophile used.

Scientific Research Applications

2-Methylprop-2-en-1-yl 3-methylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylprop-2-en-1-yl 3-methylbut-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The double bonds in the structure may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-2-en-1-yl pivalate: Similar ester structure but with a different acid component.

    Ethyl 2-methylbut-2-enoate: Similar ester but with an ethyl group instead of a 2-methylprop-2-en-1-yl group.

Uniqueness

2-Methylprop-2-en-1-yl 3-methylbut-3-enoate is unique due to its dual double bonds in both the alcohol and acid components, which confer distinct chemical reactivity and potential biological activities compared to other esters.

Properties

CAS No.

63257-78-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methylprop-2-enyl 3-methylbut-3-enoate

InChI

InChI=1S/C9H14O2/c1-7(2)5-9(10)11-6-8(3)4/h1,3,5-6H2,2,4H3

InChI Key

AVAGPMVJEFMGBU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=O)OCC(=C)C

Origin of Product

United States

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